molecular formula C16H20O5 B1203644 11,12-Dimethoxydihydrokawain CAS No. 38146-60-0

11,12-Dimethoxydihydrokawain

Cat. No.: B1203644
CAS No.: 38146-60-0
M. Wt: 292.33 g/mol
InChI Key: HEURTYMJWQPWNN-LBPRGKRZSA-N
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Description

11,12-Dimethoxydihydrokawain, also known as 7,8-dihydro-11,12-dimethoxykawain, is a kavalactone found in the roots of the kava plant (Piper methysticum). Kavalactones are a class of lactone compounds known for their psychoactive and sedative properties. This compound is one of the many derivatives of kawain, a major kavalactone, and is characterized by its unique chemical structure and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11,12-Dimethoxydihydrokawain typically involves the use of veratraldehyde as a starting material. The synthetic route includes several steps such as condensation, reduction, and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. the compound can be produced on a larger scale using similar synthetic routes with adjustments to reaction conditions to accommodate larger volumes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 11,12-Dimethoxydihydrokawain undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated lactones .

Scientific Research Applications

11,12-Dimethoxydihydrokawain has several scientific research applications, including:

    Chemistry: Used as a reference compound in the study of kavalactones and their derivatives. It is also employed in the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, analgesic, and anxiolytic effects.

    Medicine: Explored for its potential therapeutic applications in treating anxiety, insomnia, and other neurological disorders.

    Industry: Utilized in the formulation of dietary supplements and herbal products derived from kava .

Mechanism of Action

The mechanism of action of 11,12-Dimethoxydihydrokawain involves its interaction with various molecular targets and pathways. The compound is known to modulate the activity of neurotransmitter receptors, such as gamma-aminobutyric acid (GABA) receptors, which play a crucial role in its sedative and anxiolytic effects. Additionally, it may influence the activity of ion channels and enzymes involved in neurotransmitter metabolism .

Comparison with Similar Compounds

Uniqueness: 11,12-Dimethoxydihydrokawain is unique due to its specific chemical structure, which includes methoxy groups at positions 11 and 12. This structural feature contributes to its distinct biological activities and pharmacological profile compared to other kavalactones .

Properties

CAS No.

38146-60-0

Molecular Formula

C16H20O5

Molecular Weight

292.33 g/mol

IUPAC Name

(2S)-2-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-2,3-dihydropyran-6-one

InChI

InChI=1S/C16H20O5/c1-18-13-9-12(21-16(17)10-13)6-4-11-5-7-14(19-2)15(8-11)20-3/h5,7-8,10,12H,4,6,9H2,1-3H3/t12-/m0/s1

InChI Key

HEURTYMJWQPWNN-LBPRGKRZSA-N

Isomeric SMILES

COC1=CC(=O)O[C@H](C1)CCC2=CC(=C(C=C2)OC)OC

SMILES

COC1=CC(=O)OC(C1)CCC2=CC(=C(C=C2)OC)OC

Canonical SMILES

COC1=CC(=O)OC(C1)CCC2=CC(=C(C=C2)OC)OC

melting_point

124-125°C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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